molecular formula C20H19NO2S B11506714 1-(4-methylphenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(4-methylphenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11506714
M. Wt: 337.4 g/mol
InChI Key: KJXQNCVIZPNHAO-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique structure combining a quinoline backbone with a thiophene ring and a methylphenyl group

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Backbone: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Addition of the Methylphenyl Group: This step can be accomplished through Friedel-Crafts alkylation, where a methylphenyl group is added to the quinoline backbone.

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the thiophene and methylphenyl groups, using reagents like bromine or nitric acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinoline backbone allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE include:

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which are used in the synthesis of pharmaceuticals and agrochemicals.

    Methylphenyl Derivatives: Compounds such as toluene, which is used as a solvent and in the production of polymers.

The uniqueness of 1-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

1-(4-methylphenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C20H19NO2S/c1-13-7-9-14(10-8-13)21-16-4-2-5-17(22)20(16)15(12-19(21)23)18-6-3-11-24-18/h3,6-11,15H,2,4-5,12H2,1H3

InChI Key

KJXQNCVIZPNHAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(CC2=O)C4=CC=CS4)C(=O)CCC3

Origin of Product

United States

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